molecular formula C18H20O4 B8537389 Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate

Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate

Cat. No.: B8537389
M. Wt: 300.3 g/mol
InChI Key: NOXQBXDMVSNXED-UHFFFAOYSA-N
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Description

Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate is an organic compound that belongs to the class of esters It is characterized by a benzoate group attached to a phenoxy-methyl moiety, which is further substituted with a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate typically involves the reaction of 4-(3-hydroxypropyl)phenol with methyl 2-bromomethylbenzoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenoxy-methyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of 2-{[4-(3-carboxypropyl)phenoxy]-methyl}benzoic acid.

    Reduction: Formation of 2-{[4-(3-hydroxypropyl)phenoxy]-methyl}benzyl alcohol.

    Substitution: Formation of various substituted phenoxy-methyl benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy-methyl moiety can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((4-(3-hydroxypropyl)phenoxy)methyl)benzoate: Characterized by the presence of a hydroxypropyl group.

    Methyl 2-{[4-(3-methoxypropyl)phenoxy]-methyl}benzoate: Contains a methoxypropyl group instead of a hydroxypropyl group.

    Methyl 2-{[4-(3-aminopropyl)phenoxy]-methyl}benzoate: Features an aminopropyl group.

Uniqueness

This compound is unique due to the presence of the hydroxypropyl group, which imparts specific chemical and biological properties. This group can participate in hydrogen bonding, enhancing the compound’s solubility and reactivity compared to its analogs.

Properties

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

methyl 2-[[4-(3-hydroxypropyl)phenoxy]methyl]benzoate

InChI

InChI=1S/C18H20O4/c1-21-18(20)17-7-3-2-6-15(17)13-22-16-10-8-14(9-11-16)5-4-12-19/h2-3,6-11,19H,4-5,12-13H2,1H3

InChI Key

NOXQBXDMVSNXED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1COC2=CC=C(C=C2)CCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(3-Hydroxypropyl)phenol (1.0 g, 6.57 mmol) and methyl 2-(bromomethyl)benzoate (1.66 g, 7.23 mmol) was dissolved in acetonitrile (10 ml). Potassium carbonate (1.82 g, 13.14 mmol) was added and the mixture was stirred at 60° C. for three hours. Polymer supported trisamine (0.3 eqv) was added and the solution was stirred at room temperature overnight. The PS-trisamine was filtered off and the acetonitrile was removed by evaporation EtOAc (10 ml) was added and the organic layer was washed with 3 portions of water (3×10 ml). The organic phase was dried (MgSO4) and the solvent was removed by evaporation to give 1.66 gram of methyl 2-{[4-(3-hydroxypropyl)phenoxy]-methyl}benzoate (yield 84.2%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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